molecular formula C21H19FN4O3 B3479582 2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE

2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE

Cat. No.: B3479582
M. Wt: 394.4 g/mol
InChI Key: YFMOXWXOUKODRG-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide is a complex organic compound that features a fluorine atom, a morpholine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Introduction of the morpholine ring: This step involves the reaction of the pyrazole derivative with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]benzamide
  • 2-Fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-4-yl]benzamide

Uniqueness

2-Fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom and the morpholine ring can enhance its stability and binding affinity to biological targets.

Properties

IUPAC Name

2-fluoro-N-[4-(morpholine-4-carbonyl)-2-phenylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c22-18-9-5-4-8-16(18)20(27)24-19-17(21(28)25-10-12-29-13-11-25)14-23-26(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMOXWXOUKODRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE
Reactant of Route 2
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2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE
Reactant of Route 3
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2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE
Reactant of Route 4
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2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE
Reactant of Route 6
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2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE

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